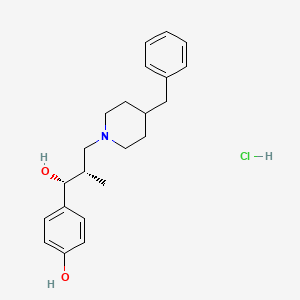

Ro 25-6981 Hydrochlorid

Übersicht

Beschreibung

RO 25-6981 Hydrochlorid ist ein potenter und selektiver Antagonist von N-Methyl-D-Aspartat (NMDA)-Glutamatrezeptoren, die die NR2B-Untereinheit enthalten. Diese Verbindung wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen bei neurologischen Erkrankungen wie Parkinson-Krankheit und Epilepsie untersucht .

Präparationsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen Piperidinring und eine Phenylmethylgruppe umfasst. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Piperidinrings: Der Piperidinring wird durch eine Reihe von Cyclisierungsreaktionen synthetisiert.

Anlagerung der Phenylmethylgruppe: Die Phenylmethylgruppe wird durch eine Friedel-Crafts-Alkylierungsreaktion eingeführt.

Hydroxylierung: Die Einführung von Hydroxylgruppen wird durch selektive Oxidationsreaktionen erreicht.

Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes durch Reaktion der freien Base mit Salzsäure

Wissenschaftliche Forschungsanwendungen

RO 25-6981 Hydrochlorid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Neurowissenschaftliche Forschung: Es wird verwendet, um die Rolle von NMDA-Rezeptoren bei der synaptischen Plastizität, der Gedächtnisbildung und neurodegenerativen Erkrankungen zu untersuchen.

Pharmakologie: Die Verbindung wird verwendet, um die pharmakologischen Eigenschaften von NR2B-haltigen NMDA-Rezeptoren zu untersuchen.

Arzneimittelentwicklung: this compound dient als Leitverbindung für die Entwicklung neuer Therapeutika, die auf NMDA-Rezeptoren abzielen.

Verhaltensstudien: Es wird in Tiermodellen verwendet, um die Auswirkungen der NMDA-Rezeptor-Antagonisierung auf Verhalten und Kognition zu untersuchen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an die NR2B-Untereinheit von NMDA-Rezeptoren bindet und so die Aktivität des Rezeptors hemmt. Diese Hemmung verhindert den Einstrom von Kalziumionen in Neuronen, was für die synaptische Plastizität und die Gedächtnisbildung entscheidend ist. Die selektive Antagonisierung von NR2B-haltigen NMDA-Rezeptoren durch die Verbindung macht sie zu einem wertvollen Werkzeug, um die spezifischen Rollen dieser Rezeptoren bei verschiedenen neurologischen Prozessen zu untersuchen .

Wirkmechanismus

Target of Action

Ro 25-6981 hydrochloride is a potent, selective, and activity-dependent antagonist of NMDA (N-methyl-D-aspartate) glutamate receptors containing the NR2B subunit . The NR2B subunit is a specific component of NMDA receptors, which are crucial for controlling the flow of ions in the cell, and play a key role in neuronal communication, memory formation, learning, and regulation .

Mode of Action

Ro 25-6981 hydrochloride interacts with its target, the NR2B subunit of NMDA receptors, by binding to it and blocking its function . This blocking action inhibits the normal activity of the NMDA receptors, thereby modulating the neuronal signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by Ro 25-6981 hydrochloride is the glutamatergic signaling pathway, specifically the functioning of NMDA receptors . By selectively blocking the NR2B subunit, Ro 25-6981 hydrochloride can influence various downstream effects, such as synaptic plasticity, memory formation, and learning processes .

Pharmacokinetics

The metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways . Its solubility in DMSO is >20 mg/mL, which may impact its bioavailability .

Result of Action

The molecular and cellular effects of Ro 25-6981 hydrochloride’s action are diverse. It has been shown to have anticonvulsant and anti-parkinsonian activity . Additionally, it has been used to study the contribution of NR2B- and NR2A-containing NMDA receptors to the formation of trace and contextual memory in the prefrontal cortex . It has also been found to induce deleterious effects upon memory consolidation and long-term potentiation (LTP) generation in the hippocampus .

Action Environment

The action, efficacy, and stability of Ro 25-6981 hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability in the gastrointestinal environment and its permeability across biological membranes can impact its pharmacokinetic profile and, consequently, its therapeutic effects . .

Zukünftige Richtungen

Ro 25-6981 hydrochloride shows potential for research in Parkinson’s disease (PD) . It has been used in various studies, including those investigating its effects on contraversive rotations in 6-hydroxydopamine (6-OHDA)-lesioned rats, its age- and activation-dependent anticonvulsant action at early postnatal development in rats, and its analgesic effects on incision pain in rats .

Biochemische Analyse

Biochemical Properties

Ro 25-6981 hydrochloride interacts with N-methyl-D-aspartate receptors (NMDARs), specifically the NR2B subunit . This interaction is selective and activity-dependent . The compound’s role in biochemical reactions primarily involves the inhibition of these receptors, which can influence various cellular and molecular processes .

Cellular Effects

Ro 25-6981 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to study the protein expression of hypoxic-ischemic injury NMDAR subunits 2A and 2B in the SVZ of neonatal rats . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ro 25-6981 hydrochloride involves its binding interactions with biomolecules, specifically the NR2B subunit of NMDARs . This leads to the inhibition of these receptors, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Ro 25-6981 hydrochloride has been observed to induce changes over time. For example, it has been used to study the formation of trace and contextual memory in the prefrontal cortex of rats . Information on the compound’s stability and degradation, as well as any long-term effects on cellular function observed in in vitro or in vivo studies, is currently limited .

Dosage Effects in Animal Models

The effects of Ro 25-6981 hydrochloride vary with different dosages in animal models . For instance, it has been shown to exhibit antidepressant-like activity following oral administration at 30 mg/kg

Metabolic Pathways

Ro 25-6981 hydrochloride is involved in certain metabolic pathways. It was metabolized within 30 min in human liver microsomes, and the metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways .

Vorbereitungsmethoden

The synthesis of RO 25-6981 hydrochloride involves several steps, starting with the preparation of the core structure, which includes a piperidine ring and a phenylmethyl group. The synthetic route typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.

Attachment of the Phenylmethyl Group: The phenylmethyl group is introduced through a Friedel-Crafts alkylation reaction.

Hydroxylation: The introduction of hydroxyl groups is achieved through selective oxidation reactions.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid

Analyse Chemischer Reaktionen

RO 25-6981 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Verbindung kann zu Alkoholen oder Aminen reduziert werden.

Substitution: Die Phenylmethylgruppe kann elektrophile Substitutionsreaktionen eingehen.

Hydrolyse: Das Hydrochloridsalz kann hydrolysiert werden, um die freie Base zu bilden

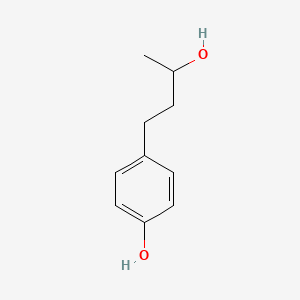

Vergleich Mit ähnlichen Verbindungen

RO 25-6981 Hydrochlorid ist einzigartig in seiner hohen Selektivität für NR2B-haltige NMDA-Rezeptoren. Ähnliche Verbindungen umfassen:

Ifenprodil: Ein weiterer NR2B-selektiver Antagonist, jedoch mit einer anderen chemischen Struktur.

CP-101,606: Ein selektiver NR2B-Antagonist mit ähnlichen pharmakologischen Eigenschaften.

Traxoprodil: Ein weiterer NR2B-selektiver Antagonist, der in Forschungsstudien verwendet wird .

Diese Verbindungen teilen sich ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren chemischen Strukturen und pharmakokinetischen Eigenschaften, was this compound zu einer einzigartigen und wertvollen Verbindung für die Forschung macht.

Eigenschaften

IUPAC Name |

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTZWXWTQQOMSH-OTCZLQCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017559 | |

| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919289-58-0 | |

| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro 25-6981 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] (6R)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate](/img/structure/B1680594.png)

![N-[(E)-11-[(12Z,14Z)-3,9-dihydroxy-11,17-dimethoxy-4,4-dimethyl-7-oxo-6,20-dioxa-21-azabicyclo[16.2.1]henicosa-1(21),12,14,18-tetraen-5-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1680596.png)